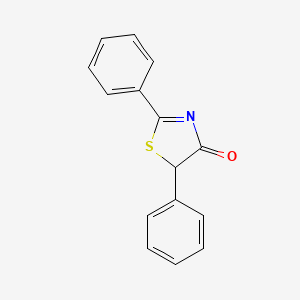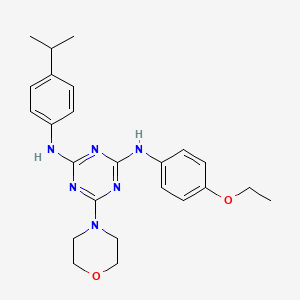![molecular formula C13H15N3OS2 B2668239 N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide CAS No. 893159-11-0](/img/structure/B2668239.png)
N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and safety. Unfortunately, the specific physical and chemical properties of “N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide” are not available .Scientific Research Applications
Anticancer Activity
Research indicates that derivatives incorporating the 1,3,4-thiadiazole moiety have been evaluated for their potential as anticancer agents. A study highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, showing significant in vitro anticancer activity against Hepatocellular carcinoma cell lines. Compounds were synthesized using a facile method, and their structure-activity relationships were investigated, suggesting promising pharmacophores for future anticancer drug development (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Inhibition of Glutaminase
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS). This enzyme is pivotal in cancer metabolism, making these analogs significant for cancer therapeutic research. One analog demonstrated similar potency to BPTES with better solubility, offering a promising avenue for the development of new cancer therapies (Shukla et al., 2012).
Herbicidal Activity
The synthesis and evaluation of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide have also revealed herbicidal activities. These compounds were assessed for their efficacy against various species, with some showing promising results. This work showcases the potential of thiadiazole derivatives in the development of new herbicides (Ren et al., 2000).
Antidepressant and Anxiolytic Activity
A study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has shown that these compounds possess marked antidepressant and anxiolytic properties. These findings suggest that modifications in the thiadiazole moiety can lead to compounds with significant central nervous system activity, providing a basis for the development of new psychiatric medications (Clerici et al., 2001).
Biocatalysis in Drug Metabolism
The application of biocatalysis for the preparation of mammalian metabolites of drugs showcases an innovative approach in drug development. Specifically, the use of Actinoplanes missouriensis for the bioconversion of LY451395, a biaryl-bis-sulfonamide, into several metabolites previously detected in vivo, demonstrates the utility of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-3-11(17)14-12-15-16-13(19-12)18-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRXIJKHZQFMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2668160.png)
![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)

![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)
![2-iodo-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2668167.png)
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)
![4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2668174.png)
![4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2668175.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)


![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)
